Tetraphenylphosphonium chloride

Catalog No.
S560038
CAS No.
2001-45-8
M.F
C24H20ClP
M. Wt
374.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium chloride

CAS Number

2001-45-8

Product Name

Tetraphenylphosphonium chloride

IUPAC Name

tetraphenylphosphanium;chloride

Molecular Formula

C24H20ClP

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

WAGFXJQAIZNSEQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synonyms

tetraphenylphosphonium, tetraphenylphosphonium bromide, tetraphenylphosphonium chloride

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

The exact mass of the compound Tetraphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraphenylphosphonium chloride (TPPCl) is a quaternary phosphonium salt valued for its utility as a phase-transfer catalyst, a supporting electrolyte, and a crystalline precursor for organometallic and inorganic complexes. Its four phenyl groups create a rigid, lipophilic cation that promotes solubility in organic solvents and enhances thermal stability relative to common alkyl-based quaternary ammonium substitutes. These properties are critical in high-temperature polymerizations and in synthetic protocols where catalyst or precursor stability directly impacts yield and purity.

Substituting Tetraphenylphosphonium chloride with its bromide analog (TPPBr) or with tetraalkylammonium salts like Tetrabutylammonium chloride (TBAC) is often unviable in process-sensitive applications. The choice of the halide anion (Cl⁻ vs. Br⁻) directly influences thermal stability, reaction kinetics, and the crystal packing of resulting complexes. Similarly, replacing the tetraphenylphosphonium cation with a tetraalkylammonium cation can fundamentally alter catalytic efficiency and, most critically, reduce thermal stability due to the susceptibility of ammonium salts to Hofmann elimination at elevated temperatures—a degradation pathway unavailable to phosphonium salts. These differences can lead to lower yields, unwanted side-products, and failed crystallizations, making direct substitution a significant process risk.

Superior Thermal Stability in Catalytic Systems Compared to Iodide and Bromide Analogs

In studies of palladium-catalyzed reactions, the choice of halide in the phosphonium salt significantly impacts thermal stability. While the iodide-containing complex [(Ph3P)2Pd(Ph)I] fully decomposed within 16 hours at 110 °C, the analogous chloride-containing complex, [(Ph3P)2Pd(Ph)Cl], showed no signs of decomposition under the identical conditions. The rate of aryl-aryl exchange reactions, a related thermal process, was found to be approximately 100 times faster for the iodide and 4 times faster for the bromide compared to the chloride complex at 75 °C, highlighting the superior stability conferred by the chloride anion.

Evidence DimensionThermal Decomposition & Reaction Rate
Target Compound DataNo decomposition observed for the chloride complex after 16 hours at 110°C.
Comparator Or BaselineIodide complex: Complete decomposition under the same conditions. Relative reaction rate constants (I:Br:Cl) were ~100:4:1.
Quantified DifferenceQualitatively stable vs. fully decomposed; reaction rate ~100x slower than iodide analog.
ConditionsPalladium aryl complexes in toluene at 110°C or benzene at 75°C.

For high-temperature syntheses or catalytic cycles, selecting the chloride form provides a wider, more stable operating window, preventing catalyst degradation and improving process reproducibility.

Demonstrated Equivalence to Leading Catalysts in Phase-Transfer Reactions

In the phase-transfer catalyzed addition of phenylacetyl chloride to styrene oxide, Tetraphenylphosphonium chloride demonstrated performance equal to a specialized cyclopropenium catalyst (1•Cl) and superior to common substitutes. While TPPCl and the cyclopropenium catalyst both achieved a 98% yield in 0.15 hours, the widely used Tetrabutylammonium chloride (TBAC) required 1 hour to achieve a lower yield of 86%. This highlights TPPCl's high efficiency in specific PTC applications.

Evidence DimensionReaction Yield and Time
Target Compound Data98% yield in 0.15 hours
Comparator Or BaselineTetrabutylammonium chloride (TBAC): 86% yield in 1 hour.
Quantified DifferenceAchieved a 12% higher yield in approximately 1/6th of the reaction time compared to TBAC.
ConditionsAddition of phenylacetyl chloride to styrene oxide, catalyzed by 2.5 mol% of the phase-transfer catalyst.

This evidence justifies selecting TPPCl over more common and often cheaper ammonium-based catalysts when reaction time and yield are critical process parameters.

Enabling High-Purity Synthesis of Metal Hexachloride Complexes as a Non-Coordinating Cation Source

Tetraphenylphosphonium chloride is a critical precursor for the high-purity synthesis of a range of transition metal and actinide hexachloride complexes, such as (Ph4P)2MCl6 where M = Ti, Zr, Hf, Th, U, Np, Pu. Its use enables the isolation of discrete MCl6(2-) anions, supported by the bulky, non-coordinating Ph4P+ cation, which facilitates crystallization and allows for precise structural determination. Alternative cations may be too small, too reactive, or may not promote the formation of high-quality single crystals required for definitive characterization.

Evidence DimensionPrecursor Suitability for Crystallization
Target Compound DataSuccessfully used to synthesize and crystallize high-purity (Ph4P)2MCl6 complexes for numerous metals.
Comparator Or BaselineAmmonium salts (e.g., (NH4)2TiF6) are often used as initial precursors but require cation exchange with Ph4PCl for final product isolation.
Quantified DifferenceEnables isolation of crystalline products not readily accessible with smaller or more reactive cations.
ConditionsAnhydrous synthesis conditions for organometallic and inorganic complexes.

For researchers in coordination chemistry and materials science, procuring TPPCl is essential for accessing specific, well-defined inorganic building blocks and ensuring reproducible synthesis of target complexes.

High-Temperature Polymerizations and Phase-Transfer Catalysis

The demonstrated thermal robustness of the tetraphenylphosphonium cation, especially with the chloride anion, makes TPPCl a suitable choice for processes requiring elevated temperatures where ammonium-based catalysts would degrade via Hofmann elimination. This is particularly relevant in the synthesis of high-performance polymers and in nucleophilic aromatic substitution reactions.

Precursor for Crystalline Coordination Polymers and MOFs

As a bulky, non-coordinating cation, Ph4P+ is frequently used to direct the crystallization of complex anionic structures, including coordination polymers and metal-organic frameworks (MOFs). Procuring TPPCl is indicated when the goal is to isolate and structurally characterize novel anionic metal complexes where the specific geometry and purity of the final crystal are paramount.

Synthesis of Well-Defined Organometallic and Inorganic Complexes

TPPCl serves as a reliable chloride source and precipitating agent for preparing a wide array of inorganic salts with large, complex anions. Its ability to yield crystalline products with discrete, non-interacting anions is essential for fundamental studies in inorganic chemistry and for the synthesis of well-defined catalyst precursors.

Related CAS

18198-39-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

2001-45-8

Wikipedia

Tetraphenylphosphonium chloride

Dates

Last modified: 08-15-2023

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